3-(4-phenoxyphenoxy)propanoic Acid

Description

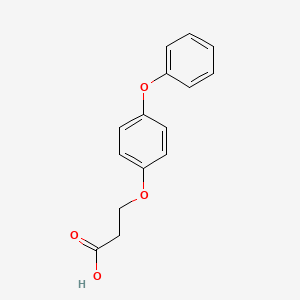

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenoxyphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-15(17)10-11-18-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEYPRQSNVNTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 3 4 Phenoxyphenoxy Propanoic Acid Systems

Investigation of Functional Group Transformations on the Propanoic Acid Moiety

The propanoic acid moiety is the most reactive site for many common organic transformations. The carboxylic acid functional group can be readily converted into a variety of derivatives through well-established synthetic protocols. These transformations are fundamental for creating analogues or for use in further synthetic steps.

Key functional group transformations include:

Esterification: The carboxylic acid can be reacted with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents to form the corresponding ester. For example, the methyl or ethyl ester can be synthesized for applications in herbicide development or as intermediates.

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would convert 3-(4-phenoxyphenoxy)propanoic acid to 3-(4-phenoxyphenoxy)propan-1-ol. A similar reduction is reported for the related compound, 2-(4-phenoxyphenoxy)propanoic acid ethyl ester, which is reduced to the corresponding alcohol using LiAlH₄. google.com

Amide Formation: Reaction with an amine, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), yields the corresponding amide.

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, which can then be used to form esters, amides, and other derivatives under milder conditions.

A summary of potential transformations is presented in the table below.

Table 1: Potential Functional Group Transformations of the Propanoic Acid Moiety

| Starting Compound | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 3-(4-phenoxyphenoxy)propanoate | Esterification |

| This compound | 1. SOCl₂ 2. Ammonia | 3-(4-Phenoxyphenoxy)propanamide | Amide Formation |

| This compound | LiAlH₄, then H₃O⁺ | 3-(4-Phenoxyphenoxy)propan-1-ol | Reduction |

Examination of Ether Linkage Stability and Cleavage Reactions in Phenoxyphenoxy Structures

The diaryl ether bond in phenoxyphenoxy structures is notably stable and chemically resistant due to its high bond dissociation energy. rsc.org For instance, the bond dissociation energy for the similar 4-O-5 linkage in lignin (B12514952) models is approximately 77.7 kcal/mol (~325 kJ/mol). rsc.org This inherent stability makes cleavage of the C-O bond challenging, requiring specific and often harsh reaction conditions. rsc.orgnih.gov

Despite this stability, several advanced methods have been developed to achieve selective cleavage of the diaryl ether bond, which is a significant reaction in biomass conversion and the degradation of some pollutants. rsc.orgresearchgate.net

Electrocatalytic Hydrogenolysis: This method uses a skeletal nickel cathode in a mild, aqueous process to achieve direct C-O cleavage without first saturating the benzene (B151609) rings. researchgate.net Mechanistic studies suggest that for aryl phenyl ethers with para or meta substituents, the bond is selectively cleaved to produce the substituted benzene and phenol (B47542). researchgate.net

Visible-Light Photoredox Catalysis: This approach utilizes an acridinium (B8443388) photocatalyst and a copper(II) Lewis acid to cleave the C-O bond at room temperature through an acidolysis reaction followed by hydrolysis. nih.govnih.gov The proposed mechanism involves the generation of an aryl carboxylic radical that selectively attacks the electron-rich aryl ring of the diaryl ether. nih.govnih.gov

Electrochemical Nucleophilic Aromatic Substitution (SNAr): A mild and effective electrochemical method facilitates the SNAr of diaryl ethers with various nucleophiles. rsc.orgrsc.org This process avoids the need for strong bases or external redox agents and proceeds via an electrooxidative dearomatization pathway, generating a quinone imine cation that facilitates the nucleophilic attack. rsc.orgrsc.org

Table 2: Methods for Diaryl Ether Bond Cleavage

| Method | Catalyst/Conditions | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Electrocatalytic Hydrogenolysis | Skeletal Ni cathode, aqueous medium | Dual-ring coordination and C-H activation, leading to an aryne intermediate | researchgate.net |

| Visible-Light Photoredox Catalysis | Acridinium photocatalyst, Cu(TMHD)₂, visible light | Electrophilic attack by a generated aryl carboxylic radical | nih.govnih.gov |

| Electrochemical SNAr | Electrochemical cell, N- or O-nucleophiles | Electrooxidative dearomatization to form a quinone imine cation | rsc.orgrsc.org |

Mechanistic Pathways of Degradation and Environmental Fate Studies of Phenoxyphenoxypropanoic Acid Analogues

The environmental fate of this compound and its analogues, many of which are used as herbicides, is a critical area of study. Degradation can occur through biological (microbial) and chemical (hydrolysis, photolysis) pathways.

Studies on analogues like fenoxaprop-ethyl (B166152) and cyhalofop-butyl (B1669532) provide significant insight. A primary degradation step for ester derivatives is rapid hydrolysis to the corresponding carboxylic acid, such as fenoxaprop (B166891) or cyhalofop-acid. nih.govregulations.govresearchgate.net This hydrolysis is often the fastest step in the degradation cascade. researchgate.net

Following the initial hydrolysis (or starting with the acid itself), further degradation proceeds through several pathways:

Microbial Degradation: Microorganisms are crucial for the breakdown of the core structure. nih.gov Studies have shown that the degradation can be enantioselective, with one isomer degrading faster than the other. nih.gov

Ether Bond Cleavage: The central diaryl ether linkage is eventually cleaved, leading to the formation of phenolic compounds. For example, the degradation of diclofop-methyl, a related herbicide, yields 4-(2,4-dichlorophenoxy)phenol (B1294805) as an intermediate. researchgate.net Similarly, cyhalofop-butyl degradation can produce 3-fluoro-4-(4-hydroxyphenoxy)benzoic acid. regulations.gov

Photodegradation: Exposure to sunlight can also contribute to degradation, although this is often slower than biological processes. regulations.gov Photolysis can lead to the cleavage of the ether bond, producing the corresponding phenols as major photoproducts. scispace.com

Table 3: Major Degradation Products of Phenoxyphenoxypropanoic Acid Herbicide Analogues

| Parent Compound | Degradation Product | Type of Product | Reference |

|---|---|---|---|

| Fenoxaprop-ethyl | Fenoxaprop (acid) | Primary hydrolysis product | nih.gov |

| Fenoxaprop-ethyl | 2-(4-hydroxyphenoxy)propanoic acid (HPPA) | Ether cleavage product | nih.gov |

| Fenoxaprop-ethyl | 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | Product from cleavage of the benzoxazole (B165842) ring | nih.gov |

| Cyhalofop-butyl | Cyhalofop-acid | Primary hydrolysis product | regulations.gov |

| Cyhalofop-butyl | 3-fluoro-4-(4-hydroxyphenoxy)benzoic acid (FHPBA) | Ether cleavage and functional group transformation product | regulations.gov |

Reaction Kinetics and Thermodynamic Analysis of Transformations Involving this compound

The kinetics of transformations involving this compound and its analogues are highly dependent on the specific reaction.

For ester analogues, the initial hydrolysis to the carboxylic acid is typically very rapid, with half-lives often less than a day in water-sediment systems. nih.govresearchgate.net The subsequent degradation of the resulting carboxylic acid is considerably slower. For instance, in a study of diclofop-methyl, the degradation of the formed diclofop (B164953) acid was followed over 64 days under aerobic conditions, while degradation was minimal under anaerobic conditions, indicating a much slower kinetic rate. researchgate.net

The cleavage of the diaryl ether bond is the rate-limiting step in many degradation pathways due to its high thermodynamic stability. The high bond dissociation energy (~314-325 kJ/mol) presents a significant activation barrier that must be overcome, explaining why this reaction is slow without specific catalytic or microbial action. rsc.orgnih.gov

Kinetic studies of biotransformations, such as the hydroxylation of (R)-2-phenoxypropionic acid by the fungus Beauveria bassiana, show that reaction rates are influenced by factors like temperature, pH, and substrate/nutrient concentrations, following typical Michaelis-Menten-like kinetics for enzymatic reactions. nih.gov For chemical reactions, rate equations can be determined experimentally by monitoring reactant concentrations over time. For example, the hydrolysis of an ester might be first-order with respect to the ester and the catalyst (e.g., H⁺ or OH⁻). youtube.com

Thermodynamic analysis primarily centers on the high stability of the ether linkage, which makes its cleavage an endergonic process under standard conditions, requiring energy input from sources like light or coupling with highly exergonic reactions in a catalytic cycle.

Structural Derivatization and Scaffold Utilization in Chemical Research

Design and Synthesis of Novel 3-(4-Phenoxyphenoxy)propanoic Acid Derivatives

The design of novel derivatives based on the this compound core is driven by the goal of achieving specific chemical properties or biological activities. The synthetic versatility of this scaffold allows for modifications at several key positions. The most common derivatization strategy involves transformations of the carboxylic acid group, which can readily be converted into a wide range of functional groups including esters, amides, and hydrazides. nih.govresearchgate.net

For instance, esterification can be achieved by reacting the parent acid with an alcohol under acidic conditions. epo.org The synthesis of amides typically involves activating the carboxylic acid (e.g., converting it to an acyl chloride or using coupling agents) followed by reaction with a primary or secondary amine. A similar strategy can be employed to form hydrazides by reacting an ester derivative with hydrazine. nih.gov

Beyond the acid group, the aromatic rings offer positions for electrophilic substitution, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule. For example, the synthesis of related phenoxypropanoic acid structures has been documented, such as 2-methyl-2-(4-phenoxyphenoxy)propanoic acid, which involves modifications to the propanoic acid backbone itself. uj.edu.pl These synthetic routes enable the creation of a broad spectrum of derivatives for further investigation.

Table 1: Examples of Synthetic Derivatizations of the this compound Core

| Derivative Type | General Reaction | Reagents | Purpose |

|---|---|---|---|

| Ester | Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Modify solubility, protect the acid group |

| Amide | Amidation | Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC, EDC) | Introduce new interaction points, build larger molecules |

| Hydrazide | Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Create intermediates for further synthesis (e.g., hydrazones) |

| Hydrazone | Condensation | Aldehyde or Ketone | Generate diverse chemical libraries for screening |

| Ring-Substituted Analog | Electrophilic Aromatic Substitution | Halogenating or Nitrating agents | Modulate electronic properties and reactivity |

Structure-Activity Relationship (SAR) Studies in Related Phenoxyphenoxypropanoic Acid Scaffolds for Chemical Exploration

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing critical insights into how a molecule's chemical structure correlates with its function. wikipedia.org By systematically modifying a core scaffold, such as phenoxyphenoxypropanoic acid, and evaluating the resulting changes in activity, researchers can identify the chemical groups responsible for a desired effect. wikipedia.org This knowledge is crucial for optimizing molecular properties and designing more potent or selective compounds. wikipedia.orgnih.gov

The reactivity and molecular recognition capabilities of the this compound scaffold are heavily influenced by the nature and position of substituents on its aromatic rings. wikipedia.orgnih.gov These effects are primarily governed by a combination of inductive and resonance effects. lumenlearning.com

Inductive Effects: Electron-withdrawing substituents (e.g., halogens, nitro groups) have a significant impact on the acidity of the propanoic acid moiety. openstax.org By pulling electron density through the sigma bonds, these groups stabilize the carboxylate anion formed upon dissociation, thereby increasing the acidity (lowering the pKa) of the molecule. openstax.orglibretexts.org The strength of this inductive effect diminishes with distance, meaning a substituent on the phenyl ring closer to the propanoic acid chain will have a more pronounced effect than one on the terminal ring. openstax.orgucsb.edu

Resonance Effects: Substituents with lone pairs of electrons (e.g., hydroxyl, methoxy) or those part of a pi-system can donate or withdraw electron density via resonance. pressbooks.pub Electron-donating groups increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack, while also decreasing the acidity of the carboxylic acid by destabilizing the conjugate base. libretexts.org Conversely, electron-withdrawing groups deactivate the rings toward electrophilic substitution and increase acidity. openstax.org

These electronic modifications directly impact molecular recognition—the process by which molecules selectively bind to each other. bris.ac.ukmdpi.com Changes in electron distribution and the introduction of new functional groups alter the molecule's electrostatic potential, hydrogen bonding capability, and hydrophobic interactions, which are the driving forces behind molecular binding events. bris.ac.uk

Table 2: Predicted Effect of p-Substituents on the Acidity of a Benzoic Acid Model System (This table, based on data for substituted benzoic acids, illustrates the principles of how substituents on the phenyl rings of this compound would likely influence the acidity of its carboxylic acid group.)

| Substituent (Y) | Classification | Predicted Effect on Acidity | Example pKa (Substituted Benzoic Acid) |

|---|---|---|---|

| –NO₂ | Electron-Withdrawing (Strong) | Increases Acidity | 3.41 |

| –CN | Electron-Withdrawing (Strong) | Increases Acidity | 3.55 |

| –Br | Electron-Withdrawing (Moderate) | Increases Acidity | 3.96 |

| –H | Neutral (Reference) | Baseline | 4.19 |

| –CH₃ | Electron-Donating (Weak) | Decreases Acidity | 4.34 |

| –OCH₃ | Electron-Donating (Strong, Resonance) | Decreases Acidity | 4.46 |

| –OH | Electron-Donating (Strong, Resonance) | Decreases Acidity | 4.48 |

Data adapted from studies on p-substituted benzoic acids. libretexts.org

Derivatization of the this compound core is often performed to enhance its utility for specific applications. For example, converting the carboxylic acid to its corresponding methyl or ethyl ester can increase its stability by preventing unwanted decarboxylation under certain conditions and can modify its lipophilicity, which is important in biological studies. uc.pt

For analytical purposes, such as gas chromatography, the carboxylic acid and any hydroxyl substituents can be converted into more volatile trimethylsilyl (B98337) (TMS) ethers. science.gov This process of derivatization reduces the polarity of the molecule and increases its thermal stability, allowing for accurate analysis. science.gov Furthermore, attaching the scaffold to a solid support via its carboxylic acid handle facilitates high-throughput synthesis of chemical libraries, a key technique in modern drug discovery.

This compound as a Building Block in Complex Chemical Architectures

The this compound structure serves as a key intermediate or building block in the synthesis of more complex molecules. ontosight.ai Its bifunctional nature—a reactive acid group at one end and an aromatic system that can be extended at the other—makes it a versatile component for constructing larger, more elaborate chemical architectures.

For example, related phenoxyphenoxy structures are found within highly complex molecules designed as biological modulators. researchgate.net In these syntheses, the propanoic acid moiety acts as a handle for coupling to other fragments, while the phenoxyphenoxy portion often serves as a core structural element that correctly positions other functional groups for interaction with a biological target. Research has shown the incorporation of related phenoxy ether scaffolds into triazole-containing compounds and other complex heterocyclic systems, demonstrating the utility of this structural motif in advanced organic synthesis. nih.gov

Development of Synthetic Pathways for Diverse Chemical Libraries Based on the this compound Core

The creation of chemical libraries—large, systematically organized collections of distinct but structurally related compounds—is a cornerstone of modern chemical and pharmaceutical research. The this compound core is an ideal starting point for generating such libraries due to its accessible points of diversification.

Synthetic strategies such as parallel synthesis can be employed, where the core scaffold is dispensed into an array of reaction vessels. In each vessel, a different building block (e.g., a unique alcohol for esterification or a unique amine for amidation) is added. This approach allows for the rapid and efficient generation of a large library of derivatives from the common this compound intermediate. nih.gov

For instance, studies on structurally similar scaffolds have demonstrated the synthesis of libraries containing dozens of derivatives to explore their activity as receptor agonists. nih.gov By reacting the core acid with a diverse set of reagents, researchers can systematically explore the chemical space around the scaffold to identify compounds with optimized properties. researchgate.net This methodology, known as diversity-oriented synthesis, is powerful for discovering novel leads in drug development and materials science. griffith.edu.au

Advanced Spectroscopic and Computational Characterization in Research on 3 4 Phenoxyphenoxy Propanoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of 3-(4-phenoxyphenoxy)propanoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a related compound, 3-(p-methoxyphenyl)propionic acid, specific chemical shifts are observed for the different protons in the molecule. For instance, the protons on the aromatic ring appear in the range of δ 6.8-7.2 ppm, while the protons of the propanoic acid chain are found at approximately δ 2.6-2.9 ppm and the methoxy (B1213986) group protons at δ 3.78 ppm. chemicalbook.com The carboxylic acid proton typically appears as a broad singlet at a higher chemical shift. docbrown.info This detailed spectral information allows for the unambiguous assignment of each proton, confirming the connectivity of the phenoxy and propanoic acid moieties.

Similarly, ¹³C NMR spectroscopy provides data on the carbon skeleton. For a simple propanoic acid, distinct signals are observed for the carboxyl carbon, and the adjacent methylene (B1212753) carbons. hmdb.ca In more complex structures like this compound, the aromatic carbons of the two phenyl rings would also produce a series of signals in the aromatic region of the spectrum. grafiati.com

Quantitative NMR (qNMR) can be utilized for purity assessment. ox.ac.uk By integrating the signals of the analyte and comparing them to a certified internal standard of known concentration, the purity of the this compound sample can be accurately determined. ox.ac.ukhebmu.edu.cn This method offers a direct measure of purity without the need for a specific reference standard of the compound itself. hebmu.edu.cn Two-dimensional NMR techniques, such as HSQC, can further confirm the structure by correlating the proton and carbon signals. nih.gov

Below is a table summarizing typical NMR data for related compounds.

| Compound | Nucleus | Functional Group | Chemical Shift (ppm) |

| 3-(p-methoxyphenyl)propionic acid | ¹H | Aromatic H | 6.8-7.2 |

| Propanoic acid CH₂ | 2.6-2.9 | ||

| Methoxy H | 3.78 | ||

| Propanoic acid | ¹³C | Carboxyl C | ~175-180 |

| Methylene C | ~25-35 |

Mass Spectrometry Techniques (LC-MS, GC-MS) in Identifying and Quantifying this compound and its Research Intermediates

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Liquid Chromatography (LC) and Gas Chromatography (GC), is a powerful method for the identification and quantification of this compound and its intermediates.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. researchgate.net For carboxylic acids like this compound, derivatization is often necessary to increase their volatility. researchgate.net The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak (M⁺). chim.ludocbrown.info The fragmentation pattern is also highly characteristic and can be used to confirm the structure. Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org For ethers, cleavage of the C-O bond is a common fragmentation pathway. libretexts.org The NIST Mass Spectrometry Data Center provides a library of mass spectra that can be used for compound identification. nih.gov

LC-MS is advantageous for analyzing less volatile and thermally labile compounds, making it suitable for the direct analysis of this compound without derivatization. creative-proteomics.com LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. lcms.czmdpi.com This technique can be used for both qualitative and quantitative analysis. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent compound and its fragments.

Both GC-MS and LC-MS are valuable for identifying and quantifying research intermediates formed during the synthesis of this compound, ensuring the desired reaction pathway is being followed and identifying any potential impurities. lcms.cz

The following table outlines the key features of GC-MS and LC-MS for the analysis of this compound.

| Technique | Sample Volatility Requirement | Derivatization | Key Information Provided |

| GC-MS | High | Often Required | Molecular Weight, Fragmentation Pattern |

| LC-MS | Low to High | Not Usually Required | Molecular Weight, Structural Information |

X-ray Crystallography Studies of Phenoxyphenoxypropanoic Acid Derivatives for Solid-State Structure Elucidation

In the context of this compound derivatives, X-ray crystallography could be used to:

Confirm the connectivity and stereochemistry of the molecule.

Elucidate the conformation of the flexible propanoic acid chain and the dihedral angles between the two phenyl rings.

Investigate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. nih.gov

For chiral derivatives, determine the absolute configuration of the stereocenter.

The ability to obtain high-quality crystals is a prerequisite for X-ray diffraction analysis. rsc.org The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map and ultimately the atomic positions within the crystal. nih.govmdpi.com

Chiral Separation Techniques (HPLC, GC) for Enantiomeric Purity Determination in Research

Since this compound possesses a chiral center at the alpha-position of the propanoic acid group, it can exist as a pair of enantiomers. The determination of enantiomeric purity is crucial in many research applications, and this is typically achieved using chiral separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov

Chiral HPLC is a widely used method for separating enantiomers. csfarmacie.czphenomenex.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. elementlabsolutions.com Polysaccharide-based CSPs are particularly versatile and can be used with various mobile phases. elementlabsolutions.com The choice of the CSP and the mobile phase composition are critical for achieving good separation. researchgate.net Factors such as the pH of the mobile phase can also significantly influence the separation of acidic compounds like phenoxypropionic acid derivatives. researchgate.net

Chiral GC is another effective technique for enantiomeric separation, especially for volatile compounds. researchgate.net Similar to chiral HPLC, it employs a chiral stationary phase. For non-volatile compounds like carboxylic acids, derivatization is often required to make them suitable for GC analysis. researchgate.netacs.orglibretexts.org The separated enantiomers can then be detected and quantified to determine the enantiomeric excess (ee) of the sample. libretexts.org

The table below summarizes the key aspects of chiral HPLC and GC for the analysis of this compound enantiomers.

| Technique | Principle | Stationary Phase | Derivatization |

| Chiral HPLC | Differential interaction with a chiral stationary phase. elementlabsolutions.com | Chiral (e.g., polysaccharide-based). elementlabsolutions.com | Not usually required. |

| Chiral GC | Differential interaction with a chiral stationary phase. researchgate.net | Chiral. researchgate.net | Often required for carboxylic acids. acs.org |

Theoretical and Computational Investigations on 3 4 Phenoxyphenoxy Propanoic Acid Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and inherent reactivity of phenoxyphenoxypropanoic acid derivatives. These methods solve approximations of the Schrödinger equation to determine the electron distribution within a molecule, which governs its chemical properties.

Key electronic descriptors are calculated to predict how a molecule will interact with other chemical species, including biological targets. These include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It reveals electron-rich regions (negative potential, typically around electronegative atoms like oxygen) that are susceptible to electrophilic attack and electron-poor regions (positive potential) prone to nucleophilic attack. This is critical for understanding non-covalent interactions, such as those with receptor binding sites.

Atomic Charges: Methods like Mulliken population analysis distribute the total electronic charge among the atoms in the molecule, providing insight into local charge distributions that influence reactivity and intermolecular interactions.

In the context of drug design, these calculations are used in Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models seek to correlate variations in the chemical structure of a series of compounds with their biological activity. For instance, a QSAR analysis was performed on 3-{4-[3-(2-aryl-phenoxy)butoxy]-phenyl}propionic acids, which are also PPAR γ/δ agonists, to understand their structure-activity relationships. researchgate.net Similarly, molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor, rely on the accurate representation of the ligand's electronic properties to estimate binding affinity. nih.govnih.gov This was demonstrated in the design of phenoxyacetic acid analogues as radiotherapy sensitizers and in the development of potent and selective agonists for Free Fatty Acid Receptor 4 (FFA4). nih.govnih.gov

Table 1: Key Electronic Properties from Quantum Chemical Calculations and Their Significance

| Calculated Property | Significance in Predicting Reactivity |

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Correlates with chemical stability; a smaller gap suggests higher polarizability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and predicts non-covalent interaction patterns. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, influencing electrostatic interactions and reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on static, minimum-energy structures, molecules like 3-(4-phenoxyphenoxy)propanoic acid are flexible and exist as an ensemble of different conformations in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

MD simulations provide detailed information on:

Conformational Landscape: By simulating the molecule's movement, MD can explore the various accessible conformations (shapes) by rotation around single bonds (e.g., the C-C and C-O bonds in the propanoic acid chain and the ether linkages). It can identify the most stable (lowest energy) conformations and the energy barriers between them.

Intermolecular Interactions: MD simulations explicitly model the interactions between the solute molecule and the surrounding solvent molecules (e.g., water). This is crucial for understanding how the solvent influences the conformational preferences and for calculating properties like the free energy of solvation.

Ligand-Receptor Dynamics: In a biological context, MD can simulate the dynamic interactions between a ligand and its protein target, providing insights into the stability of the binding pose, the role of specific amino acid residues, and the influence of water molecules in the binding pocket.

The application of MD simulations is challenged by the need to generate massive amounts of trajectory data to adequately sample the conformational space. sigmaaldrich.com To address this, frameworks are being developed to increase efficiency by performing on-the-fly analysis and terminating unproductive simulation trajectories. sigmaaldrich.com The accuracy of these simulations is highly dependent on the quality of the force field used, which defines the potential energy of the system. Comparisons between different force fields, such as Amber and CHARMM, are often necessary to ensure the reliability of the results. docbrown.info

Table 2: Illustrative Conformational Analysis of a Propanoic Acid Moiety This table presents a conceptual analysis for a simplified fragment to illustrate the type of data obtained from MD simulations, as specific data for the full target molecule is not available.

| Conformation (Dihedral Angle τ(O-C-C-C)) | Relative Potential Energy (kcal/mol) | Population (%) | Description |

| Anti (approx. 180°) | 0.0 | 65% | The most stable, extended conformation. |

| Gauche (+) (approx. +60°) | 0.8 | 17.5% | A less stable, folded conformation. |

| Gauche (-) (approx. -60°) | 0.8 | 17.5% | Energetically equivalent to the gauche(+) form. |

In Silico Modeling of Reaction Mechanisms and Transition States for Phenoxyphenoxypropanoic Acid Synthesis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, helping to optimize reaction conditions and predict outcomes. For the synthesis of the this compound scaffold, in silico modeling can map out the entire reaction pathway.

A common and modern method for forming the diaryl ether or biaryl core of such molecules is through palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction typically involves the coupling of an aryl halide with an arylboronic acid.

Computational modeling, using DFT, can be applied to investigate each step of the catalytic cycle:

Oxidative Addition: The initial step where the aryl halide adds to the palladium(0) catalyst. Calculations can determine the structure and energy of the resulting palladium(II) intermediate.

Transmetalation: The transfer of the aryl group from the boron atom to the palladium center. The transition state for this step can be located to understand the factors influencing its rate.

Reductive Elimination: The final step where the two aryl groups are coupled, forming the desired product and regenerating the palladium(0) catalyst. Modeling this step helps to understand the regioselectivity and efficiency of the C-C or C-O bond formation.

By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. This allows chemists to identify the rate-determining step, understand the role of different ligands on the catalyst, and predict how changes in substrates or conditions might affect the reaction's efficiency and yield. For example, in the synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives, theoretical calculations helped to rationalize the reaction pathway involving reactive dicationic intermediates.

Furthermore, the initial design of synthetic targets is itself an in silico process. The design of 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives as FFA4 agonists was guided by computational docking simulations to predict which structural modifications would lead to improved biological activity. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. For this compound and its analogues, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly important.

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of modern computational chemistry. d-nb.info The most common approach involves:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformations.

Geometry Optimization: Optimizing the geometry of each relevant conformer using DFT.

NMR Calculation: Performing a Gauge-Including Atomic Orbital (GIAO) calculation on each optimized structure to compute the nuclear magnetic shielding tensors. nih.gov

The choice of DFT functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-311+G(2d,p)) is critical for accuracy. d-nb.infomdpi.com Moreover, since NMR experiments are conducted in solution, it is essential to include the effects of the solvent in the calculations, typically using a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM) or the SMD model. nih.govmdpi.com The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C having been reported for complex organic molecules. d-nb.info

IR Spectra Prediction: The calculation of vibrational frequencies (which correspond to peaks in an IR spectrum) is also performed using DFT. After geometry optimization, a frequency calculation is performed, which yields the vibrational modes and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experiment. This allows for the assignment of experimental IR bands to specific molecular vibrations.

Table 3: Computationally Predictable Spectroscopic Data

| Spectroscopy | Predicted Parameters | Computational Method | Typical Application |

| NMR | ¹H and ¹³C Chemical Shifts (δ), Spin-Spin Coupling Constants (J) | DFT with GIAO method (e.g., B3LYP/6-31G(d)) | Structure verification, assignment of complex spectra, stereochemical analysis. nih.govschrodinger.com |

| IR | Vibrational Frequencies (cm⁻¹), Intensities | DFT Frequency Calculation | Assignment of functional groups, identification of isomers, confirmation of reaction completion. schrodinger.com |

| UV-Vis | Electronic Excitation Energies, Oscillator Strengths | Time-Dependent DFT (TD-DFT) | Prediction of λmax, understanding electronic transitions. schrodinger.com |

| VCD/ECD | Vibrational/Electronic Circular Dichroism Spectra | TD-DFT | Determination of absolute configuration for chiral molecules. schrodinger.com |

Future Research Directions in 3 4 Phenoxyphenoxy Propanoic Acid Chemistry

Untapped Synthetic Methodologies for Complex Phenoxyphenoxypropanoic Acid Architectures

The synthesis of diaryl ethers has traditionally relied on methods like the Ullmann condensation and Buchwald-Hartwig amination. beilstein-journals.org However, the future of synthesizing complex architectures based on 3-(4-phenoxyphenoxy)propanoic acid lies in exploring more advanced and atom-economical strategies.

A significant area for development is the use of C-H activation . This strategy avoids the pre-functionalization of starting materials, offering a more direct route to complex molecules. researchgate.netrsc.org Future work could focus on developing catalytic systems, for instance, using rhodium(III) or cobalt(III), for the site-selective functionalization of the aromatic rings within the phenoxyphenoxy backbone. researchgate.netnih.gov The use of transient directing groups could further refine this approach, allowing for the temporary installation of a directing moiety to guide the C-H activation to a specific position before being removed in situ. snnu.edu.cn This would enable the introduction of a wide array of functional groups at previously inaccessible positions, creating a library of novel derivatives.

Photocatalytic and electrochemical methods represent another frontier. These techniques often proceed under mild conditions and can enable unique bond formations. rsc.orgbeilstein-journals.org For example, visible-light photoredox catalysis could be employed for C-O bond formation or for late-stage functionalization of the diaryl ether core. nih.gov Electrochemical synthesis, which avoids the need for chemical oxidants or reductants, offers a green and efficient alternative for constructing the diaryl ether linkage or for subsequent modifications. rsc.orgnih.gov

Furthermore, the synthesis of axially chiral diaryl ethers is an emerging field with applications in asymmetric catalysis and materials science. rsc.orgresearchgate.net Developing N-heterocyclic carbene (NHC) catalyzed atroposelective reactions for prochiral phenoxyphenoxy precursors could yield enantioenriched propanoic acid derivatives with unique three-dimensional structures. rsc.org

| Methodology | Potential Advantage | Key Catalyst/Condition | Reference |

|---|---|---|---|

| C-H Activation | Direct functionalization, high atom economy | Rhodium, Cobalt, Palladium catalysts | researchgate.netrsc.orgnih.gov |

| Photocatalysis | Mild reaction conditions, novel reactivity | Visible light, photocatalysts (e.g., Uranyl) | nih.govacs.org |

| Electrochemistry | Avoids chemical redox agents, sustainable | Anodic/cathodic potential | rsc.orgnih.gov |

| Atroposelective Synthesis | Access to chiral, non-planar structures | N-Heterocyclic Carbene (NHC) catalysts | rsc.orgresearchgate.net |

Advanced Mechanistic Investigations into Novel Reactivity Patterns

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for developing more efficient and selective synthetic protocols. Future research will likely combine experimental studies with advanced computational chemistry.

Computational modeling , using methods like Density Functional Theory (DFT), can provide detailed insights into the energetics of reaction pathways. nih.govacs.org For instance, DFT calculations can elucidate the transition states and intermediates in base-catalyzed diaryl ether formation, helping to explain the role of the metal cation and the effect of substituents on reaction barriers. nih.gov Such studies can predict how the propanoic acid chain might influence the electronic properties and reactivity of the diaryl ether system. The Unified Reaction Valley Approach (URVA) is another powerful computational tool that can dissect a reaction mechanism into distinct phases, offering a granular view of bond-breaking and bond-forming events. smu.edu

Investigations into phenoxy radical couplings are also warranted. frontiersin.orgcmu.eduacs.org Understanding the factors that control the regioselectivity of these couplings, particularly how the propanoic acid side chain directs the reaction, could lead to new methods for polymerization or the synthesis of complex oligomers. frontiersin.org

Moreover, the mechanisms of photocatalytic and electrochemical reactions involving diaryl ethers are areas of active research. rsc.orgnih.gov Studies involving radical quenching and Stern-Volmer analysis can help to determine whether a reaction proceeds via a single-electron transfer (SET) or an oxygen atom transfer (OAT) process, as has been shown for the uranyl-photocatalyzed hydrolysis of diaryl ethers. nih.govacs.org Electrochemical mechanistic studies can reveal the nature of key intermediates, such as the formation of a quinone imine cation during the electrochemical cleavage of C-O bonds. rsc.org Applying these techniques to this compound could uncover novel reactivity patterns, such as intramolecular cyclizations or rearrangements.

Integration of Artificial Intelligence and Machine Learning in Phenoxyphenoxypropanoic Acid Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimization processes. preprints.org For the this compound family, these tools offer several exciting future directions.

Property prediction is another major application. ML models can be trained on datasets of existing compounds to predict the physicochemical, and material properties of new, unsynthesized phenoxyphenoxypropanoic acid derivatives. researchgate.netnih.gov This would allow for the in silico screening of large virtual libraries of compounds to identify candidates with desired characteristics—for example, optimal solubility, thermal stability, or electronic properties for materials applications—before committing to their synthesis.

Furthermore, AI can be used to optimize reaction conditions . By analyzing data from previous experiments, machine learning algorithms can predict the optimal solvent, catalyst, temperature, and other parameters to maximize the yield and selectivity of a given transformation. researchgate.net This data-driven approach can significantly reduce the amount of time and resources spent on empirical trial-and-error optimization.

| AI/ML Application | Objective | Potential Impact | Reference |

|---|---|---|---|

| Retrosynthesis Planning | Design efficient synthetic routes to novel derivatives. | Accelerates discovery of new compounds. | chemcopilot.commdpi.comnih.govmdpi.com |

| Property Prediction | Screen virtual libraries for desired properties. | Prioritizes synthesis of high-potential candidates. | researchgate.netnih.gov |

| Reaction Optimization | Predict optimal reaction conditions for higher yield and selectivity. | Reduces experimental effort and resource consumption. | researchgate.net |

Exploration of this compound as a Platform for Novel Chemical Transformations and Reactions

The inherent functionality of this compound—with its carboxylic acid group and two aromatic rings—makes it an excellent platform for developing novel chemical transformations. Its utility as a scaffold for creating more complex molecules is a promising area of research.

One exciting avenue is the use of the propanoic acid group as a trigger for new reactions. For instance, electrochemical oxidative decarboxylation has been shown to convert 3,3-diarylpropionic acids into 1,2-diaryl ethers via a 1,2-aryl migration. nih.gov Applying this strategy to this compound could lead to a novel class of rearranged ether structures. Similarly, enzymatic reactions could leverage the propanoic acid moiety for specific transformations, as seen in studies where phenoxy radical couplings lead to trimers and tetramers via a decarboxylation reaction. frontiersin.org

The compound can also serve as an AB₂-type monomer for the synthesis of hyperbranched polymers. semanticscholar.orgfrontiersin.orgpcz.pl The carboxylic acid (A) can react with functional groups introduced onto the two phenyl rings (B₂), leading to polymers with a high degree of branching, high solubility, and a large number of terminal functional groups. semanticscholar.orgresearchgate.net Future research could explore different polymerization methods, such as chain-growth condensation polymerization, to create well-defined hyperbranched polyamides or polyesters with controlled molecular weights and narrow polydispersity. mdpi.com

Multidisciplinary Research Bridging Organic Synthesis with Advanced Materials Science Applications (Non-biological)

The intersection of organic synthesis and materials science offers significant opportunities for this compound and its derivatives, particularly in non-biological applications.

The development of specialty polymers is a key area. The diaryl ether motif is a fundamental component of high-performance polymers like Poly Ether Ether Ketone (PEEK), which is known for its exceptional thermal and chemical resistance. epo.org 4-(4-Phenoxyphenoxy)benzoic acid is a known monomer for PEEK synthesis. epo.orggoogle.com By modifying the core structure of this compound and using it as a monomer or co-monomer, new polymers with tailored properties could be developed. For example, introducing different substituents onto the aromatic rings could modulate properties like glass transition temperature, solubility, and mechanical strength.

The synthesis of hyperbranched polymers from AB₂-type monomers derived from this scaffold is another promising direction. frontiersin.orgresearchgate.net These highly branched, three-dimensional macromolecules have unique properties compared to their linear analogs, such as lower viscosity and higher solubility. semanticscholar.orgpcz.pl These characteristics make them attractive for applications such as advanced coatings, rheology modifiers, and nanocarriers. Research into the self-polycondensation of monomers like 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone demonstrates that the degree of branching can be controlled to fine-tune the material's properties. researchgate.net

Furthermore, diaryl ether systems are being explored for use in organic electronic devices . google.com The electronic properties of the this compound backbone could be tuned through synthesis to create novel organic semiconductors or components for organic light-emitting diodes (OLEDs).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.